molecular formula C22H44O3 B12529292 Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol CAS No. 827598-67-4

Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol

Cat. No.: B12529292
CAS No.: 827598-67-4
M. Wt: 356.6 g/mol
InChI Key: PEXJLXRWUDULMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

827598-67-4

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol

InChI

InChI=1S/C20H40O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h15,17-19,21H,6-14,16H2,1-5H3;1H3,(H,3,4)

InChI Key

PEXJLXRWUDULMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Alkoxide-Mediated Transesterification

Transesterification of phytol esters (e.g., methyl or ethyl esters) with acetic acid derivatives is a widely used method. In Example 19 of Patent CN112500287B, phytol acetate is indirectly synthesized via hydrolysis of 3,7,11,15-tetramethylhexadec-2-enyl acetate. The reaction employs potassium carbonate (0.02–0.2 mol) in methanol or ethanol under reflux (65–80°C) with continuous distillation of byproducts (e.g., methyl acetate). A rectifying column (15–20 plates) ensures efficient separation, achieving yields of 86–87% after vacuum distillation (1–2 mmHg, 160–180°C).

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Methanol and ethanol are preferred due to their polarity, which facilitates alkoxide formation. Potassium carbonate acts as a mild base, avoiding side reactions such as dehydration of phytol. Larger-scale implementations (e.g., Example 23) use ethanol with a 40 cm-packed column (18 plates), reducing reaction time to 5 hours while maintaining yields above 86%.

Direct Esterification with Acetic Anhydride

Acid-Catalyzed Esterification

Phytol reacts directly with acetic anhydride in the presence of acidic catalysts. The US20070112206A1 patent describes using Friedel-Crafts catalysts (e.g., boron trifluoride etherate) in aprotic solvents like hexane or carbon tetrachloride. Reactions proceed at low temperatures (−28°C to −23°C) to minimize isomerization, yielding phytol acetate with 85–90% purity.

Industrial-Scale Production

Industrial methods (e.g., US6005122A) employ zinc halides (ZnCl₂ or ZnBr₂) as catalysts in hydrocarbon solvents. A molar ratio of 1.5:1 (phytol to acetic anhydride) at 100–127°C under nitrogen atmosphere achieves 88–92% conversion. The catalyst is recycled via aqueous extraction, reducing costs.

Enzymatic Acetylation

Lipase-Catalyzed Reactions

Enzymatic methods offer eco-friendly alternatives. As demonstrated in PMC7397122, immobilized lipases (e.g., Lipozyme 435) catalyze phytol acetylation in ethyl glycol diacetate (EGDA) at 40°C. This solvent-free system achieves 95% conversion in 24 hours, with the enzyme reused for 5 cycles without significant activity loss.

Solvent and Temperature Effects

Optimal conditions involve minimal water content (<0.1%) to prevent hydrolysis. A study scaling to 20.0 g phytol in EGDA (58.3 g) produced phytol acetate in 70% isolated yield after hydrodistillation and vacuum rectification.

Comparative Analysis of Methods

Yield and Purity

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Transesterification K₂CO₃ 65–80 86–87 96.5
Acid-Catalyzed BF₃·Et₂O −28 to −23 85–90 95.0
Enzymatic Lipozyme 435 40 95 98.0

Environmental and Economic Considerations

Enzymatic methods reduce waste and energy consumption but require higher initial enzyme costs. Acid-catalyzed processes, while efficient, generate acidic waste requiring neutralization. Transesterification strikes a balance, using recyclable bases and low-cost solvents.

Purification and Characterization

Vacuum Distillation

Crude phytol acetate is purified via fractional distillation under reduced pressure (1–2 mmHg). Collecting fractions at 160–180°C removes residual solvents and byproducts, achieving >96% purity.

Spectroscopic Validation

GC-MS and NMR confirm structure and purity. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 5.35 (t, J=6.8 Hz, 1H, CH₂=CH), 4.55 (d, J=6.8 Hz, 2H, CH₂OAc), 2.05 (s, 3H, OAc).
  • GC Retention Index : 2218 (DB-5 column).

Industrial Applications and Modifications

Perfumery and Cosmetics

Phytol acetate’s mild waxy aroma (FEMA 4197) makes it valuable in fragrances. Its stability in hydrophobic matrices is enhanced by esterification, as noted in PMC11510177, where branched-chain derivatives improve emollient properties.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing vitamin E derivatives. For example, US6005122A details its role in tocopheryl acetate production via condensation with trimethylhydroquinone.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, pyridine, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various esters, oxidized derivatives, and substituted compounds .

Scientific Research Applications

Nutritional Applications

Phytol serves as an intermediate in the synthesis of essential vitamins such as Vitamin E and Vitamin K1. These vitamins are crucial for various biological functions:

  • Vitamin E : An antioxidant that protects cell membranes from oxidative damage.
  • Vitamin K1 : Essential for blood clotting and bone health.

Table 1: Nutritional Role of Phytol Derivatives

VitaminFunctionSource
Vitamin EAntioxidant; protects cellsNuts, seeds, spinach
Vitamin K1Blood clotting; bone metabolismGreen leafy veggies

Pharmaceutical Applications

Phytol has been identified as a compound with potential therapeutic benefits. Its derivatives have shown promise in various studies:

  • Antimicrobial Activity : Research indicates that phytol exhibits antibacterial and antifungal properties. For instance, studies have demonstrated its effectiveness against pathogens like Candida albicans and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Phytol has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Cancer Research : Some studies suggest that phytol may have anticancer properties. For example, it has been explored in the context of breast cancer treatment due to its ability to induce apoptosis in cancer cells .

Table 2: Summary of Pharmaceutical Applications

ApplicationEvidence/Study Reference
Antimicrobial
Anti-inflammatoryOngoing research
Anticancer

Biotechnological Applications

Phytol is also utilized in biotechnology due to its role as a precursor for various bioactive compounds:

  • Essential Oils Production : It contributes to the fragrance of essential oils found in numerous plants.
  • Biofuels : Phytol can be converted into biofuels through specific biochemical pathways, promoting renewable energy sources.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phytol showed significant inhibition against several microbial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, highlighting phytol's potential as a natural preservative or therapeutic agent .

Case Study 2: Synthesis of Vitamin E

Research on the synthesis of vitamin E from phytol demonstrated a viable pathway that could be scaled for industrial production. This process not only enhances the availability of vitamin E but also utilizes a natural compound with established safety profiles .

Mechanism of Action

The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it exhibits potential anti-Schistosomal properties by interfering with the biological processes of the parasite. Additionally, it induces sedative and anxiolytic-like effects by modulating neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Phytol Acetate
  • Structure : Ester derivative of phytol (C₂₂H₄₂O₂; MW: 338.57 g/mol).
  • Source : Synthesized via acetylation of phytol or isolated from natural waxes .
  • Activity : Enhanced lipophilicity compared to phytol, improving bioavailability. Used in fragrances and antimicrobial formulations .
Hexadecanoic Acid (Palmitic Acid)
  • Structure : Saturated fatty acid (C₁₆H₃₂O₂; MW: 256.42 g/mol).
  • Source : Ubiquitous in plant oils and animal fats .
  • Activity: Hypocholesterolemic: Reduces LDL cholesterol . Antioxidant: Less potent than phytol due to lack of conjugated double bonds . Limited antimicrobial activity compared to phytol .
Lupeol
  • Structure : Pentacyclic triterpene (C₃₀H₅₀O; MW: 426.72 g/mol).
  • Source : Found in Acmella oleracea and mango peel .
  • Activity :
    • Anti-inflammatory: Comparable to phytol but with stronger cytotoxicity against cancer cells .
    • Poor solubility in water, limiting bioavailability .

Functional Analogues

Stigmasterol
  • Structure : Phytosterol (C₂₉H₄₈O; MW: 412.69 g/mol).
  • Source: Cynodon dactylon and Ipomoea pes-caprae .
  • Activity :
    • Hypocholesterolemic: Competes with cholesterol absorption .
    • Lacks antimicrobial efficacy compared to phytol .
β-Sitosterol
  • Structure : Sterol (C₂₉H₅₀O; MW: 414.71 g/mol).
  • Source : Seaweeds (Macrocystis angustifolia) .
  • Activity: Anti-inflammatory: Modulates NF-κB pathway, similar to phytol . Limited antimalarial activity compared to phytol .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Activities Solubility (Water) Major Sources
Phytol C₂₀H₄₀O 296.53 Anti-inflammatory, Antimicrobial Insoluble Hemp oil, Seaweeds
Phytol Acetate C₂₂H₄₂O₂ 338.57 Fragrance, Antimicrobial Low solubility Synthetic/Natural waxes
Hexadecanoic Acid C₁₆H₃₂O₂ 256.42 Antioxidant, Hypocholesterolemic Slightly soluble Plant oils
Lupeol C₃₀H₅₀O 426.72 Anticancer, Anti-inflammatory Insoluble Acmella oleracea
Stigmasterol C₂₉H₄₈O 412.69 Hypocholesterolemic Insoluble Cynodon dactylon

Key Research Findings

  • Antibiofilm Activity: Phytol (80.1% inhibition at 12.5 µL) outperforms stigmasterol and hexadecanoic acid against Streptococcus mutans biofilms .
  • Anti-inflammatory Mechanism: Phytol suppresses TNF-α and IL-6 in monocytes, while β-sitosterol targets NF-κB .
  • Metabolic Role : Phytol’s conversion to phytanic acid is impaired in Sjögren-Larsson syndrome due to FALDH deficiency .

Critical Notes

Solubility Limitations : Phytol’s hydrophobicity restricts its pharmaceutical use; esterification (e.g., phytol acetate) improves delivery .

Structural-Activity Relationship : The conjugated double bond at C2 enhances radical scavenging, while methyl branches contribute to antimicrobial activity .

Ecological Significance : Phytol’s abundance in chlorophyll makes it a key biomarker in environmental studies .

Biological Activity

Acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol, also known as phytol, is a diterpene alcohol with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic properties and its role in biological systems. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

  • Molecular Formula : C20H40O
  • Molecular Weight : 296.51 g/mol
  • IUPAC Name : 3,7,11,15-tetramethylhexadec-2-en-1-ol

The biological activity of acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol is attributed to its interaction with various molecular targets. It modulates biochemical pathways that can lead to antimicrobial and anti-inflammatory effects.

Key Mechanisms:

  • Antimicrobial Activity : Exhibits inhibitory effects on a range of bacteria, including Streptococcus mutans, which is implicated in dental caries.
  • Antioxidant Properties : Acts as a free radical scavenger, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation.

Antimicrobial Activity

Research indicates that acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol possesses significant antimicrobial properties. A study highlighted its effectiveness against S. mutans, showing a minimum inhibitory concentration (MIC) of 12.5 µL/mL .

Bacterial StrainMinimum Inhibitory Concentration (µL/mL)
Streptococcus mutans12.5
Pseudomonas aeruginosaNot specified
Escherichia coliNot specified

Antioxidant Activity

The compound demonstrates notable antioxidant capabilities. It has been shown to reduce oxidative damage in cellular models by scavenging free radicals and enhancing the body’s antioxidant defenses .

Case Study 1: Antibiofilm Activity

In a study assessing the antibiofilm properties of compounds extracted from Cynodon dactylon, acetic acid; 3,7,11,15-tetramethylhexadec-2-en-1-ol exhibited superior activity against biofilms formed by S. mutans. The study reported an inhibition rate of up to 80% in biofilm formation under specific conditions .

Case Study 2: Biodegradation Pathways

Another study explored the biodegradation pathways of phytane derived from phytol. It was found that Mycobacterium ratisbonense could effectively degrade phytane under nitrogen-starved conditions, highlighting the ecological relevance of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.